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molecular formula C10H21NO2 B2751704 2-(2,2,6,6-Tetramethylmorpholino)ethanol CAS No. 1597887-78-9

2-(2,2,6,6-Tetramethylmorpholino)ethanol

Cat. No. B2751704
M. Wt: 187.283
InChI Key: QFSMGOXFJZEISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902356B2

Procedure details

Dissolve 4-(2-benzyloxy-ethyl)-2,2,6,6-tetramethyl-morpholine (490 mg, 1.77 mmol) MeOH (40 mL). Add to a pressure vessel containing a slurry of 10% Pd/C (100 mg) in MeOH (20 mL). Pressurize with 45 psi hydrogen gas. Monitor the reaction by MS. After 48 h, add another portion of 10% Pd/C (100 mg) and re-pressurize to 45 psi hydrogen. Stir an additional 3 days. Filter the reaction mixture through Celite® eluting with MeOH. Concentrate to give the desired product in quantitative yield. MS (ES+) 188.3 (M+1)+.
Name
4-(2-benzyloxy-ethyl)-2,2,6,6-tetramethyl-morpholine
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
Quantity
100 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][N:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[O:14][C:13]([CH3:20])([CH3:19])[CH2:12]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:19][C:13]1([CH3:20])[O:14][C:15]([CH3:17])([CH3:18])[CH2:16][N:11]([CH2:10][CH2:9][OH:8])[CH2:12]1

Inputs

Step One
Name
4-(2-benzyloxy-ethyl)-2,2,6,6-tetramethyl-morpholine
Quantity
40 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCN1CC(OC(C1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stir an additional 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add to a pressure vessel
CUSTOM
Type
CUSTOM
Details
Monitor the reaction by MS
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through Celite®
WASH
Type
WASH
Details
eluting with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(CN(CC(O1)(C)C)CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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